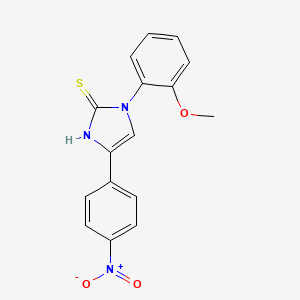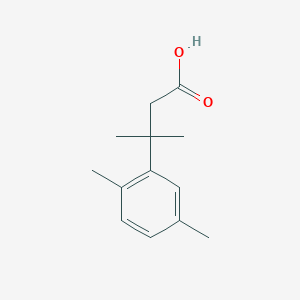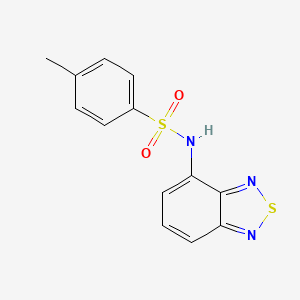![molecular formula C21H25NO3 B5656619 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide is an organic compound with the molecular formula C23H27NO3. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a tert-butyl group attached to an acrylamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide typically involves the following steps:
Formation of the benzyloxy intermediate: The starting material, 4-hydroxy-3-methoxybenzaldehyde, undergoes a reaction with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)-3-methoxybenzaldehyde.
Acrylamide formation: The benzyloxy intermediate is then reacted with tert-butylamine and acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 3-[4-(benzyloxy)-3-formylphenyl]-N-(tert-butyl)acrylamide or 3-[4-(benzyloxy)-3-carboxyphenyl]-N-(tert-butyl)acrylamide.
Reduction: 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, while the acrylamide group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(3-methoxyphenyl)acrylamide
- 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions with molecular targets. This distinguishes it from other similar compounds that may lack this group or have different substituents.
Properties
IUPAC Name |
(E)-N-tert-butyl-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-21(2,3)22-20(23)13-11-16-10-12-18(19(14-16)24-4)25-15-17-8-6-5-7-9-17/h5-14H,15H2,1-4H3,(H,22,23)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDHYZZBXGAHT-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-4-[3-fluoro-2-(trifluoromethyl)benzyl]piperazine-2,3-dione](/img/structure/B5656543.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5656549.png)
![[1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5656555.png)
![N-[(3R,4S)-4-cyclopropyl-1-(diethylcarbamoyl)pyrrolidin-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5656568.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-N-(2-thienylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5656595.png)
![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5656606.png)
![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5656613.png)
![1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)



![1-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5656655.png)
